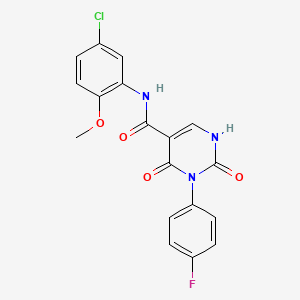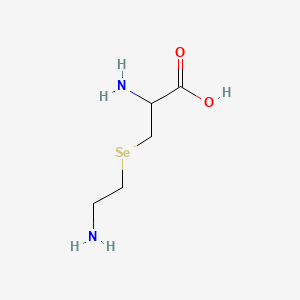
Selenalysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenalysine is a selenium-containing analogue of lysine, where the γ-methylene group of lysine is replaced by a selenium atom
Vorbereitungsmethoden
Selenalysine can be synthesized through several methods. One common approach involves the reaction of selenocystamine hydrochloride with β-chloro-L-alanine hydrochloride . Another method includes the use of disodium diselenide and tert-butyl (2-chloroethyl)carbamate to obtain the selenium-based amino acid . These reactions typically require specific conditions, such as the presence of reducing agents like sodium borohydride (NaBH4) and controlled temperatures to ensure high yields and purity.
Analyse Chemischer Reaktionen
Selenalysine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dehydroalanine under mild oxidative conditions.
Substitution: It can participate in nucleophilic substitution reactions, where selenium acts as a nucleophile.
Michael Addition: This compound can undergo stereoselective Se-Michael additions to chiral dehydroalanines, resulting in enantiomerically pure selenocysteine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride
Wissenschaftliche Forschungsanwendungen
Selenalysine has several scientific research applications:
Protein Synthesis: It can be incorporated into proteins in place of lysine, allowing the study of selenium’s role in protein function and structure.
Drug Development: The unique properties of this compound make it a valuable tool in the development of therapeutic peptides and proteins.
Cancer Research: This compound and its derivatives are studied for their potential to inhibit selenoenzymes, which has implications for cancer therapy.
Wirkmechanismus
Selenalysine exerts its effects by substituting lysine in proteins, which can alter the protein’s structure and function. This substitution can affect various molecular targets and pathways, including those involved in redox reactions and enzyme activity . The presence of selenium in place of sulfur or carbon can enhance the protein’s reactivity and stability, making it a useful tool for studying protein dynamics and interactions.
Vergleich Mit ähnlichen Verbindungen
Selenalysine is often compared to other selenium-containing amino acids, such as selenocysteine and selenomethionine. These compounds share similar properties but differ in their specific applications and reactivity:
Selenomethionine: This compound is used as a dietary supplement and in studies of selenium’s role in health and disease.
This compound’s uniqueness lies in its ability to substitute lysine in proteins, providing a valuable tool for studying selenium’s role in biological systems and developing novel therapeutic agents.
Eigenschaften
Molekularformel |
C5H12N2O2Se |
|---|---|
Molekulargewicht |
211.13 g/mol |
IUPAC-Name |
2-amino-3-(2-aminoethylselanyl)propanoic acid |
InChI |
InChI=1S/C5H12N2O2Se/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) |
InChI-Schlüssel |
WJAIXCQFCNCZGH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[Se]CC(C(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene](/img/structure/B14091737.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14091742.png)
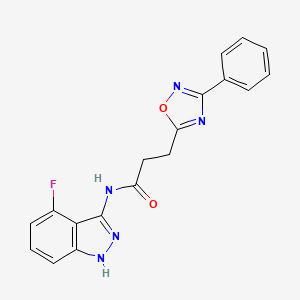
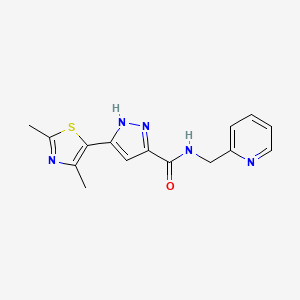
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14091758.png)
![N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide](/img/structure/B14091762.png)
![5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14091763.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)urea](/img/structure/B14091773.png)
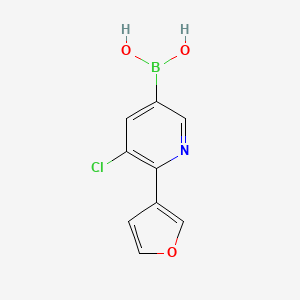
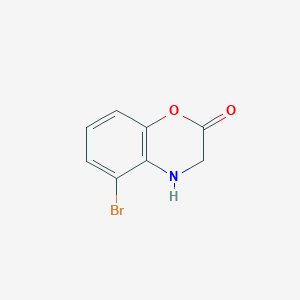
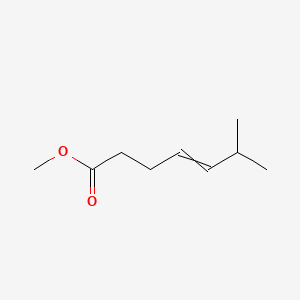
![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B14091797.png)
